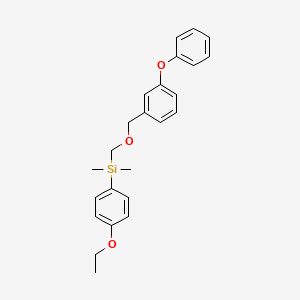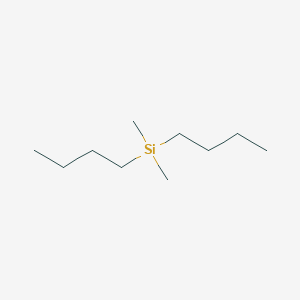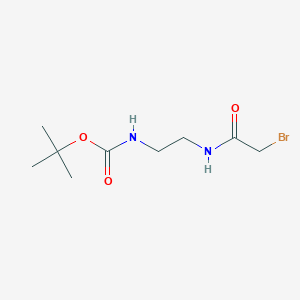
4-(2-Methylpropoxy)cyclohexan-1-one
Vue d'ensemble
Description
4-(2-Methylpropoxy)cyclohexan-1-one, also known as 4-MPC, is a cyclic ether compound that has been studied for its potential applications in scientific research. It is a colorless, flammable liquid with a sweet odor, and it is soluble in water. 4-MPC has been used in various laboratory experiments due to its unique properties and its ability to be synthesized in a relatively simple manner.
Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Recent advances in the selective catalytic oxidation of cyclohexene demonstrate its significance in the chemical industry. Cyclohexene can lead to various products depending on the oxidation depth and reaction sites, making controllable reactions valuable for specific applications. This review highlights recent progress in achieving selective oxidation products, emphasizing the importance of selecting appropriate oxidants for targeted outcomes in both academic and industrial contexts (Cao et al., 2018).
Cyclohexane Oxidation for Industrial Production
The oxidation of cyclohexane is crucial for producing cyclohexanol and cyclohexanone, key precursors for nylon 6 and nylon 6,6. A comprehensive review of catalytic materials used for this process over recent years discusses various catalysts, solvents, and oxidants, highlighting advancements in thermocatalytic, photocatalytic, and microwave-assisted catalytic processes. This paper underscores the ongoing efforts to enhance selectivity and efficiency in cyclohexane oxidation (Abutaleb & Ali, 2021).
Hydrogen Storage and Delivery
An overview of organic compounds as hydrogen carriers points to cycloalkanes as promising candidates, with methylcyclohexane highlighted for its suitable properties. This study reviews various classes of compounds and catalysts for efficient and selective dehydrogenation, emphasizing the need for new, efficient, and clean catalysts for sustainable hydrogen storage solutions (Bourane et al., 2016).
Ethylene Perception Inhibition in Fruits and Vegetables
The application of 1-methylcyclopropene (1-MCP) on fruits and vegetables showcases the compound's ability to delay ripening and extend shelf life by inhibiting ethylene perception. This comprehensive review discusses the effects of 1-MCP across various fruits and vegetables, indicating significant benefits and limitations for its commercial use in enhancing postharvest quality (Watkins, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methylpropoxy)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFFPCXYHDTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593543 | |
| Record name | 4-(2-Methylpropoxy)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropoxy)cyclohexan-1-one | |
CAS RN |
192870-71-6 | |
| Record name | 4-(2-Methylpropoxy)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)


![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)





![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)
